molecular formula C14H19N5O4 B2623772 1-(3-((6-Methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)imidazolidin-2-one CAS No. 2034438-56-5

1-(3-((6-Methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)imidazolidin-2-one

Cat. No.: B2623772
CAS No.: 2034438-56-5
M. Wt: 321.337
InChI Key: FNIZCOWGSFURIB-UHFFFAOYSA-N
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Description

1-(3-((6-Methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)imidazolidin-2-one is a synthetic compound of significant interest in medicinal chemistry research, designed around a sophisticated hybrid scaffold. Its structure incorporates a piperidine moiety, a common feature in molecules that act as modulators of protein-protein interactions and enzyme function . This core is further functionalized with a methoxypyrazine unit, a nitrogen-containing heterocycle known to contribute to favorable pharmacokinetic properties and target binding affinity . The presence of the imidazolidin-2-one group adds a rigid, hydrogen-bonding capable element, a feature often exploited in the design of enzyme inhibitors and receptor ligands . This specific molecular architecture suggests potential for versatile research applications. Researchers can explore this compound as a key intermediate or a final candidate in drug discovery programs, particularly in areas such as the development of novel anti-inflammatory agents targeting inflammasome pathways , or as a chemotype for probing other enzymatic and receptor-based biological targets . The integration of these distinct pharmacophores makes it a valuable tool for establishing structure-activity relationships (SAR) and for investigating complex biochemical mechanisms in vitro.

Properties

IUPAC Name

1-[3-(6-methoxypyrazin-2-yl)oxypiperidine-1-carbonyl]imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O4/c1-22-11-7-15-8-12(17-11)23-10-3-2-5-18(9-10)14(21)19-6-4-16-13(19)20/h7-8,10H,2-6,9H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNIZCOWGSFURIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CC(=N1)OC2CCCN(C2)C(=O)N3CCNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((6-Methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)imidazolidin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(3-((6-Methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)imidazolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxycarbonyl derivatives, while reduction of the carbonyl groups can produce corresponding alcohols or amines.

Mechanism of Action

The mechanism of action of 1-(3-((6-Methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The methoxypyrazine moiety can interact with various receptors and enzymes, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity, while the imidazolidinone core can contribute to its stability and bioavailability .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The imidazolidin-2-one scaffold is a common feature in many bioactive compounds. Key structural variations include:

Compound Name / ID Core Substituents Biological Activity Source (Evidence ID)
Dichloro[1-(4-tert-butyl-2-pyridyl)imidazolidine-2-thione]copper(II) (5j) Pyridyl, thione, tert-butyl Anticancer (self-activating nuclease)
1-(3-(3,6-Difluorocarbazol-9-yl)-2-hydroxypropyl)imidazolidin-2-one (6) Carbazole, fluorinated, hydroxypropyl Antidiabetic (cryptochrome modulation)
1-(6-Methoxypyridin-2-yl)imidazolidin-2-one (7a) Methoxypyridyl Antitumor (metal complex with Co/Cu)
1-(3-Chlorophenyl)-5-(pyridin-3-yl)imidazolidin-2-one (D31) Chlorophenyl, pyridyl Antibacterial (MurA inhibition)
1-(6-Chloropyridin-3-ylmethyl)imidazolidin-2-one Chloropyridylmethyl Not specified (structural analog)

Key Observations:

  • Anticancer Activity : The thione group in compound 5j enhances metal-binding capacity (e.g., Cu²⁺), enabling "self-activating" nuclease activity, which is absent in the target compound due to its oxygen-based imidazolidin-2-one core .
  • Antibacterial Effects : Chlorophenyl and pyridyl groups in D31-D34 correlate with MurA enzyme inhibition, suggesting that electron-withdrawing substituents (e.g., Cl) enhance interactions with bacterial targets .

Biological Activity

The compound 1-(3-((6-Methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)imidazolidin-2-one has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H19N5O4C_{14}H_{19}N_{5}O_{4}, with a molecular weight of approximately 331.33 g/mol. The structure features a methoxypyrazine moiety linked to a piperidine ring and an imidazolidinone core, which may contribute to its biological activity.

Structural Characteristics

Component Description
Methoxypyrazine Group Contributes to potential receptor interactions
Piperidine Ring Common scaffold in pharmacologically active compounds
Imidazolidinone Core Enhances stability and solubility

Research indicates that this compound may interact with various biological targets, including enzymes and receptors. The presence of functional groups allows for specific binding interactions, potentially modulating the activity of these targets.

Potential Biological Effects

  • Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antibacterial or antifungal properties, though further in vitro studies are required to confirm these effects.
  • Kinase Inhibition : The indole-like structure suggests potential for inhibiting specific kinases, which are critical in various signaling pathways.
  • GPCR Interaction : The piperidine component may facilitate binding to G-protein coupled receptors (GPCRs), a common target for drug development.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

  • A study on similar piperidine derivatives highlighted their role in modulating epoxide hydrolase activity, indicating a pathway for therapeutic application in inflammatory diseases .
  • Research on indole derivatives has shown promising anticancer activities, suggesting that compounds with similar structures could be effective in cancer treatment.

Synthetic Routes

The synthesis of this compound typically involves multiple steps:

  • Preparation of Methoxypyrazine Derivative : This step is crucial for establishing the core structure.
  • Formation of Piperidine Ring : Techniques such as Ugi reactions are commonly employed.
  • Attachment of Imidazolidinone Moiety : Final cyclization reactions yield the target compound.

Applications in Research

The compound is being investigated for various applications:

  • Medicinal Chemistry : Evaluating its efficacy against hematological disorders and pulmonary diseases.
  • Molecular Simulation Studies : Understanding binding patterns with biological targets through computational methods.

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